molecular formula C10H8N2O3 B11895254 2-Amino-8-hydroxyquinoline-3-carboxylic acid CAS No. 90771-37-2

2-Amino-8-hydroxyquinoline-3-carboxylic acid

Cat. No.: B11895254
CAS No.: 90771-37-2
M. Wt: 204.18 g/mol
InChI Key: GPCNZJDSRRFWGY-UHFFFAOYSA-N
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Description

2-Amino-8-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes an amino group, a hydroxyl group, and a carboxylic acid group attached to the quinoline ring. The presence of these functional groups makes it a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-hydroxyquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ringFor example, the reaction of 8-hydroxyquinoline with 2-aminophenol can yield a benzoxazole derivative, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in batch reactors or continuous flow systems to maximize efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-hydroxyquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the amino group can yield amine derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, resulting in a wide range of derivatives with different properties and applications.

Scientific Research Applications

2-Amino-8-hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-8-hydroxyquinoline-3-carboxylic acid involves its ability to chelate metal ions and interact with various biological targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. Additionally, the presence of the amino and hydroxyl groups allows it to interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

2-Amino-8-hydroxyquinoline-3-carboxylic acid can be compared with other similar compounds, such as:

The unique combination of functional groups in this compound makes it a highly versatile and valuable compound for various scientific research applications.

Properties

CAS No.

90771-37-2

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-amino-8-hydroxyquinoline-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-9-6(10(14)15)4-5-2-1-3-7(13)8(5)12-9/h1-4,13H,(H2,11,12)(H,14,15)

InChI Key

GPCNZJDSRRFWGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)O)N)C(=O)O

Origin of Product

United States

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